molecular formula C15H17ClN2O3 B11809146 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B11809146
M. Wt: 308.76 g/mol
InChI Key: KGYHEQVDXKOEES-UHFFFAOYSA-N
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Description

3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a pyrazole ring substituted with a chloro and methoxy group, makes it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with acetylacetone to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Products can include 3-(1-(3-chloro-4-formylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

    Reduction: Products can include 3-(1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

    Substitution: Products can include 3-(1-(3-azido-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid.

Scientific Research Applications

3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyrazole derivatives on biological systems.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(3-Chloro-4-methylphenyl)propionic acid

Uniqueness

3-(1-(3-Chloro-4-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is unique due to the presence of the pyrazole ring, which is not found in the similar compounds listed above. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17ClN2O3

Molecular Weight

308.76 g/mol

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C15H17ClN2O3/c1-9-12(5-7-15(19)20)10(2)18(17-9)11-4-6-14(21-3)13(16)8-11/h4,6,8H,5,7H2,1-3H3,(H,19,20)

InChI Key

KGYHEQVDXKOEES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC(=C(C=C2)OC)Cl)C)CCC(=O)O

Origin of Product

United States

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